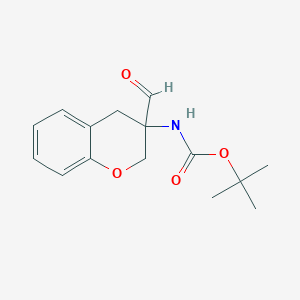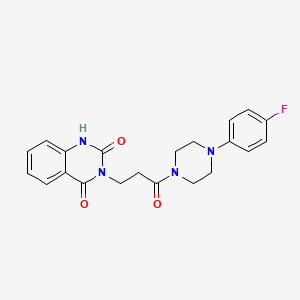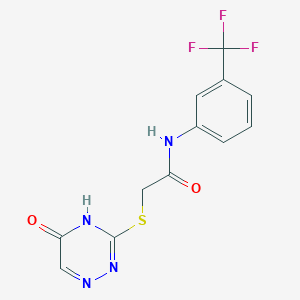
tert-Butyl (3-formylchroman-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-formylchroman-3-yl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group attached to a chroman ring system with a formyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-formylchroman-3-yl)carbamate typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic conditions.
Carbamate Formation: The final step involves the protection of the amino group with a tert-butyl carbamate group. This can be done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group in tert-Butyl (3-formylchroman-3-yl)carbamate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chroman ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 3-carboxychroman derivative.
Reduction: 3-hydroxymethylchroman derivative.
Substitution: Various substituted chroman derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl (3-formylchroman-3-yl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its formyl group can be further modified to introduce various functional groups, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The chroman ring system is a common motif in many bioactive molecules, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism by which tert-Butyl (3-formylchroman-3-yl)carbamate exerts its effects depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The carbamate group can act as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-formylphenyl)carbamate
- tert-Butyl (3-formylbenzyl)carbamate
- tert-Butyl (3-formylindol-3-yl)carbamate
Uniqueness
tert-Butyl (3-formylchroman-3-yl)carbamate is unique due to the presence of the chroman ring system, which imparts specific electronic and steric properties. This makes it distinct from other carbamate-protected compounds and allows for unique reactivity and applications in synthesis and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl N-(3-formyl-2,4-dihydrochromen-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-15(9-17)8-11-6-4-5-7-12(11)19-10-15/h4-7,9H,8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLFNVGQXYVCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)
![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)
![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)
![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)

![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)
![3-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2670953.png)
![N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2670954.png)

![methyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2670956.png)
